molecular formula C6H13NO8S B3367977 D-Galactosamine-6-O-sulfate CAS No. 20257-10-7

D-Galactosamine-6-O-sulfate

Cat. No. B3367977
CAS RN: 20257-10-7
M. Wt: 259.24 g/mol
InChI Key: KRCSEEITTBNSQS-KCDKBNATSA-N
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Description

D-Galactosamine-6-O-sulfate is a sulfated monosaccharide that serves as a substrate to study the specificity and kinetics of sulfatases and glycosyltransferases . It is used as a substrate to identify, differentiate, and characterize N-acetylgalactosamine sulfatase . It is a monocarboxylic acid anion and an organosulfate oxoanion .


Synthesis Analysis

The synthesis of D-Galactosamine-6-O-sulfate involves enzymology where it serves as a substrate for sulfatases . A study showed that a single sulfatase is required to access colonic mucin by a gut bacterium . The iMAP simultaneously obviates both the O1 and O6 protection, and the differentiation between O3 and O4 can be well-controlled by the N2 functionality because of the hydrogen bonding between N2 and O4 .


Molecular Structure Analysis

The molecular formula of D-Galactosamine-6-O-sulfate is C6H13NO8S . Both 4-O- and 6-O-sulfate groups in ΔDi- (4,6)S interact with Arg500, suggesting that there was a greater interaction between ΔDi- (4,6)S and Arg500 than between mono-sulfated disaccharides and Arg500 .


Chemical Reactions Analysis

Sulfatases are essential to the utilization of distal colonic mucin O-glycans by the human gut symbiont Bacteroides thetaiotaomicron . The activity of 12 different sulfatases produced by this species showed that they are collectively active on all known sulfate linkages in O-glycans .


Physical And Chemical Properties Analysis

D-Galactosamine-6-O-sulfate has a molecular weight of 259.24 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 9 .

Mechanism of Action

The mechanism of action of D-Galactosamine-6-O-sulfate involves its role as a substrate for sulfatases. A single sulfatase is essential for utilization of sulfated O-glycans in vitro and also has a major role in vivo . The 6-O-sulfated group is electrostatically repulsed by the nearby Asp490 .

Future Directions

The future directions of D-Galactosamine-6-O-sulfate research could involve further studies on its role in enzymology and its potential applications in the medical field . The use of N-acetylgalactoseamine aided targeting has tackled this issue and profoundly advanced the field .

properties

IUPAC Name

[(2R,3R,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO8S/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H,12,13,14)/t3-,4+,5+,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCSEEITTBNSQS-KCDKBNATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628705
Record name 2-Amino-2-deoxy-6-O-sulfo-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Galactosamine-6-O-sulfate

CAS RN

20257-10-7
Record name 2-Amino-2-deoxy-6-O-sulfo-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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